molecular formula C22H15ClO6S B11415464 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate

Cat. No.: B11415464
M. Wt: 442.9 g/mol
InChI Key: DUTCWPGMZGAJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE is a complex organic compound that features a benzoxathiol core with methoxyphenyl and chlorophenoxyacetate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with 2-mercaptobenzoic acid to form the benzoxathiol core. This intermediate is then reacted with 4-chlorophenoxyacetic acid under esterification conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoxathiol core can be reduced to a hydroxyl group.

    Substitution: The chlorine atom in the chlorophenoxyacetate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE: Similar structure but with a methoxy group instead of chlorine.

    7-(3-HYDROXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE: Similar structure but with a hydroxyl group instead of methoxy.

Uniqueness

The presence of both methoxy and chlorophenoxyacetate groups in 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-CHLOROPHENOXY)ACETATE provides unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H15ClO6S

Molecular Weight

442.9 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C22H15ClO6S/c1-26-16-4-2-3-13(9-16)18-10-17(11-19-21(18)29-22(25)30-19)28-20(24)12-27-15-7-5-14(23)6-8-15/h2-11H,12H2,1H3

InChI Key

DUTCWPGMZGAJOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)Cl)SC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.